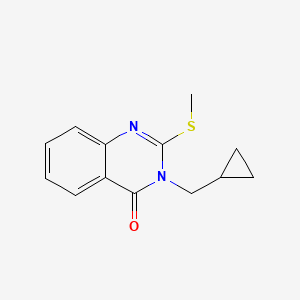

3-(cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-(cyclopropylmethyl)-2-methylsulfanylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-17-13-14-11-5-3-2-4-10(11)12(16)15(13)8-9-6-7-9/h2-5,9H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUQZSWKCLUFKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=O)N1CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing quinazolin-4(3H)-ones involves the oxidative cyclization of isatins with amidine hydrochlorides, promoted by tert-butyl hydroperoxide and potassium phosphate (K3PO4) at room temperature . This method provides a facile route to various functionalized quinazolin-4(3H)-ones.

Industrial Production Methods

Industrial production methods for quinazolinones typically involve large-scale synthesis using similar oxidative cyclization reactions. The choice of reagents and conditions may vary to optimize yield and purity for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like tert-butyl hydroperoxide.

Reduction: Employing reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide in the presence of K3PO4.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-(Cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its antitumor and anticonvulsant activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Quinazolin-4(3H)-one: The parent compound with similar biological activities.

2-Methylthioquinazolin-4(3H)-one: A derivative with a methylthio group at the 2-position.

Cyclopropylmethylquinazolin-4(3H)-one: A derivative with a cyclopropylmethyl group at the 3-position.

Uniqueness

3-(Cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one is unique due to the presence of both the cyclopropylmethyl and methylthio groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Biological Activity

3-(Cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various fields, including medicinal chemistry, pharmacology, and agrochemicals. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 246.33 g/mol

- CAS Number : 2176201-12-8

Biological Activities

This compound has been studied for several biological activities:

-

Antimicrobial Activity :

- Exhibits significant antimicrobial properties against various bacterial strains and fungi. The presence of the methylthio group enhances its interaction with microbial targets, potentially disrupting cell wall synthesis or function.

-

Antitumor Activity :

- Research indicates that this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Its mechanism may involve the inhibition of kinase activity, leading to reduced cell survival.

-

Anticonvulsant Properties :

- Preliminary studies suggest efficacy in reducing seizure activity in animal models, making it a candidate for further investigation as an anticonvulsant agent.

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammation markers in vitro, potentially through the inhibition of pro-inflammatory cytokines.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell division and survival.

- Receptor Modulation : Interaction with various receptors could alter signaling pathways associated with inflammation and cancer progression.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential:

Case Study: Antitumor Activity

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential as a therapeutic agent for cancer treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one, and what are their limitations?

- Methodological Answer : The synthesis of quinazolinone derivatives typically involves alkylation or condensation reactions. For example, alkylation of quinazolin-4(3H)-one with substituted halides (e.g., 3-halo-1-phenylpropan-1-one) can introduce cyclopropylmethyl or methylthio groups at the 3- and 2-positions, respectively . However, these methods often require metal catalysts (e.g., copper) and suffer from long reaction times or low yields. Alternative routes using phase-transfer catalysts or one-carbon sources (e.g., DMPA) have been explored to improve efficiency but may involve complex intermediates .

| Synthesis Method | Catalyst/Reagents | Limitations |

|---|---|---|

| Alkylation with 3-halo-1-phenylpropan-1-one | Copper catalyst | Metal contamination, moderate yields (~55%) |

| Condensation with DMPA | DMPA, base | Requires purification of intermediates |

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer : Structural confirmation relies on:

- X-ray diffraction : Determines bond lengths, angles, and intramolecular interactions (e.g., O–H···N hydrogen bonds in related quinazolinones) .

- NMR spectroscopy : H and C NMR identify substituents (e.g., cyclopropylmethyl protons at δ ~1.0–1.5 ppm, methylthio at δ ~2.5 ppm) .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to avoid metal catalysts and reduce reaction times?

- Methodological Answer : Recent advancements include:

-

Electrocyclization of aryl guanidines : A metal-free route under mild conditions, achieving cyclization via thermal or photochemical activation .

-

Phase-transfer catalysis : Enhances reaction rates in biphasic systems (e.g., using tetrabutylammonium bromide) .

-

Microwave-assisted synthesis : Reduces reaction times from hours to minutes while improving yields .

Example Optimization : Replacing copper catalysts with organocatalytic systems (e.g., thiourea catalysts) in alkylation steps can eliminate metal residues .

Q. How do structural modifications at the 2- and 3-positions influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

-

2-(Methylthio) group : Enhances lipophilicity, improving membrane permeability for anticancer targets (e.g., PI3K inhibition) .

-

3-(Cyclopropylmethyl) group : Introduces steric bulk, potentially increasing selectivity for kinase binding pockets .

-

Substituent effects : Electron-withdrawing groups (e.g., nitro) at the 6-position correlate with enhanced antibacterial activity (MIC ~2 µg/mL) .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies often arise from:

-

Assay variability : Standardize protocols (e.g., use identical cell lines, such as MCF-7 for anticancer studies) .

-

Structural impurities : Validate compound purity via HPLC (>95%) and elemental analysis .

-

Pharmacokinetic factors : Assess bioavailability differences using in vivo models (e.g., murine xenografts) .

Case Study : A quinazolinone derivative showed IC = 2 µM in one study but 10 µM in another due to differing assay conditions (e.g., serum-free vs. serum-containing media) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Uses software like AutoDock Vina to model binding to kinases (e.g., PIM-1) based on crystallographic data .

- QSAR models : Correlate substituent electronegativity with IC values to prioritize synthetic targets .

- MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable kinase-inhibitor complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.